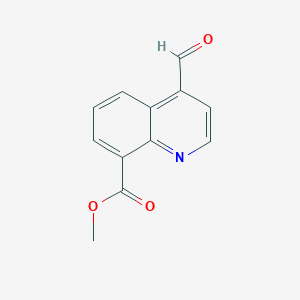

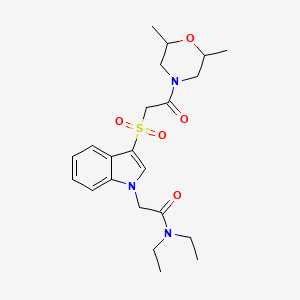

![molecular formula C19H16N2O4S2 B3005113 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 892855-00-4](/img/structure/B3005113.png)

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" is a derivative of chromene and contains a thiazole ring, a phenylsulfonyl group, and a propanamide moiety. This structure suggests potential biological activity, as chromene derivatives are known for their diverse pharmacological properties, and the presence of a sulfonyl group often indicates potential for therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium leads to the formation of a dianion, which can react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further converted to 5-alkyl-2(5H)-furanones, as shown in the synthesis of optically active furanones from chiral N-monosubstituted-3-(phenylsulfonyl)propanamides . This methodology could potentially be adapted for the synthesis of the compound by incorporating the appropriate chromeno[4,3-d]thiazol moiety.

Molecular Structure Analysis

The molecular structure of chromene-based sulfonamides has been studied, with a focus on the dissociation behavior of protonated molecules in the gas phase. For example, N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides have been observed to undergo cyclization via sulfonyl cation transfer . This information is relevant as it provides insight into the potential reactivity and stability of the chromene and sulfonyl components in the target compound.

Chemical Reactions Analysis

The chemical reactivity of chromene-based sulfonamides has been explored, particularly in the context of cyclization reactions. The presence of electron-donating or electron-withdrawing groups on the chromene ring can significantly influence the reaction pathways, facilitating or inhibiting cyclization, respectively . This suggests that the substitution pattern on the chromene core of "N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide" could be a key determinant of its chemical behavior.

Physical and Chemical Properties Analysis

The physical properties of chromene-based sulfonamides, such as solubility, are crucial for their pharmacological application. A related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has been reported to have poor water solubility, which necessitates formulation development for in vivo applications . This highlights the importance of understanding and optimizing the physical and chemical properties of the compound for potential therapeutic use.

Scientific Research Applications

1. Synthesis and Reactivity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide, a compound characterized by its fused thiazole and chromene structures, has been the subject of various synthetic methodologies. For instance, Belal and Khan (2015) described the synthesis of various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives through C–H bond activation using sodium sulfide, employing I2 as a catalyst and H2O2 as the terminal oxidant (Belal & Khan, 2015). This highlights a transition metal-free oxidative coupling method for C–S bond formation, demonstrating an innovative approach in the synthesis of thiazole-containing coumarin derivatives.

2. Biological Activities

The compound and its derivatives have been extensively studied for their biological activities. For example, Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds, including thiazole derivatives, for potential use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Their research revealed promising results in both antibacterial and antifungal activities. Similarly, Raval, Naik, and Desai (2012) synthesized various thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, demonstrating significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012). These studies indicate the potential of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide derivatives in antimicrobial applications.

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c22-17(10-11-27(23,24)13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-12-16(18)26-19/h1-9H,10-12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFDOEVVWFKEKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

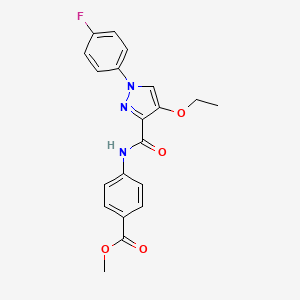

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

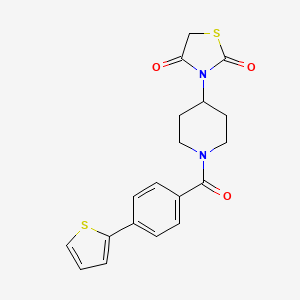

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)

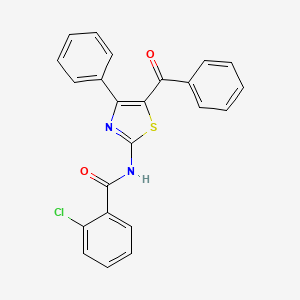

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)